17(S)-Hydroxydocosahexaenoic acid (17(S)-HDoHE) is a bioactive lipid metabolite derived from docosahexaenoic acid (DHA), an omega-3 fatty acid abundant in fish oil. [] It is produced through the enzymatic action of 15-lipoxygenase (15-LOX) on DHA. [] 17(S)-HDoHE plays a role in inflammation regulation and resolution, displaying potent anti-inflammatory and pro-resolving properties. []
17(S)-Hydroxyeicosatetraenoic acid is a member of the hydroxyeicosatetraenoic acids family, which are bioactive lipids derived from arachidonic acid. This compound plays a significant role in various physiological processes, including inflammation and vascular function. It is primarily formed through the action of cytochrome P450 enzymes and exhibits vasoactive properties, influencing blood pressure and vascular tone.
17(S)-Hydroxyeicosatetraenoic acid is classified as a hydroxylated fatty acid and is categorized under eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. It is synthesized in the body from arachidonic acid, a 20-carbon polyunsaturated fatty acid found in cell membranes. The compound is produced predominantly in vascular tissues and has been implicated in various biological responses, including modulation of inflammation and regulation of blood flow .
The synthesis of 17(S)-Hydroxyeicosatetraenoic acid typically involves enzymatic pathways utilizing cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of arachidonic acid at specific positions, leading to the formation of various hydroxyeicosatetraenoic acids, including 17(S)-Hydroxyeicosatetraenoic acid.
The synthesis can be achieved through the following steps:
The molecular formula for 17(S)-Hydroxyeicosatetraenoic acid is C20H34O3. It features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group (-OH) located at the 17th carbon.
17(S)-Hydroxyeicosatetraenoic acid participates in several biochemical reactions:
The reactivity of 17(S)-Hydroxyeicosatetraenoic acid is influenced by its structure, particularly the presence of the hydroxyl group which can participate in hydrogen bonding and other interactions that facilitate receptor binding .
The mechanism of action for 17(S)-Hydroxyeicosatetraenoic acid involves:
Research indicates that 17(S)-Hydroxyeicosatetraenoic acid can modulate nitric oxide production, influencing endothelial function and contributing to blood pressure regulation .
Relevant analyses indicate that this compound can undergo oxidation reactions, leading to further derivatization into other biologically active forms .
17(S)-Hydroxyeicosatetraenoic acid has several applications in scientific research:
17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a chiral hydroxy fatty acid metabolite derived from the omega-hydroxylation of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). As a member of the eicosanoid family, it functions as a locally acting signaling molecule with emerging roles in physiological and pathological processes, particularly in vascular regulation and inflammatory responses. Unlike the more extensively studied lipoxygenase-derived HETEs (e.g., 5-HETE, 12-HETE, 15-HETE), 17(S)-HETE originates primarily via cytochrome P450 (CYP450) mediated pathways, imparting unique structural and functional characteristics [1] [7].
17(S)-HETE is defined chemically as (17S)-hydroxyicosa-5Z,8Z,11Z,14Z-tetraenoic acid, with a molecular formula of C₂₀H₃₂O₃ and a molecular weight of 320.47 g/mol. Its structure features:
The S-stereochemistry at C17 is enzymatically determined and critical for biological activity. Unlike lipoxygenase-derived HETEs (e.g., 5(S)-HETE, 12(S)-HETE, 15(S)-HETE), which possess hydroxyl groups near the carboxyl terminus, 17(S)-HETE’s polar group is near the methyl terminus (ω-end). This positioning confers distinct biophysical properties, including altered membrane partitioning and receptor interactions [1] [6]. The extended hydrocarbon tail contributes to moderate lipophilicity (logP ≈ 6.2), influencing its diffusion within cellular membranes and potential for autocrine/paracrine signaling [7].
Table 1: Structural Comparison of Key HETEs
Compound | IUPAC Name | Hydroxyl Position & Stereochemistry | Double Bond Positions | Primary Synthetic Pathway |
---|---|---|---|---|
17(S)-HETE | (17S)-Hydroxyicosa-5Z,8Z,11Z,14Z-tetraenoic acid | 17 (S) | 5,8,11,14 | CYP450 ω-hydroxylation |
5(S)-HETE | (5S)-Hydroxyicosa-6E,8Z,11Z,14Z-tetraenoic acid | 5 (S) | 6,8,11,14 | 5-Lipoxygenase |
12(S)-HETE | (12S)-Hydroxyicosa-5Z,8Z,10E,14Z-tetraenoic acid | 12 (S) | 5,8,10,14 | 12-Lipoxygenase |
15(S)-HETE | (15S)-Hydroxyicosa-5Z,8Z,11Z,13E-tetraenoic acid | 15 (S) | 5,8,11,13 | 15-Lipoxygenase/Cyclooxygenase-2 |
20-HETE | (20R/S)-Hydroxyicosa-5Z,8Z,11Z,14Z-tetraenoic acid | 20 (Racemic) | 5,8,11,14 | CYP4A/F ω-hydroxylation |
17(S)-HETE biosynthesis occurs via three primary enzymatic routes:
CYP450 Omega-Hydroxylation:The predominant pathway involves cytochrome P450 enzymes, notably CYP4A11, CYP4F2, and CYP4F3 in humans. These membrane-bound hepatic and renal enzymes catalyze the stereoselective insertion of molecular oxygen at C17 of arachidonic acid, forming 17(S)-HETE as the major product. This occurs via an oxygen rebound mechanism following hydrogen abstraction, favoring S-stereochemistry [1] [7]. NADPH-dependent cytochrome P450 reductase provides reducing equivalents.
Autooxidation:Non-enzymatic peroxidation of arachidonic acid under oxidative stress (e.g., inflammation) generates racemic 17-HETE (mixture of R and S enantiomers). This pathway is minor compared to enzymatic synthesis but may contribute to pathological states [1].
Peroxisomal β-Oxidation:Evidence suggests that very-long-chain fatty acids (≥C22) may undergo chain shortening to form 17(S)-HETE. However, this is not a primary biosynthetic route and remains physiologically minor [5].
Table 2: Key Enzymes in 17(S)-HETE Biosynthesis
Enzyme | Tissue Localization | Stereoselectivity | Primary Product | Regulators |
---|---|---|---|---|
CYP4A11 | Liver, Kidney | 17(S) | 17(S)-HETE | Clofibrate, Fatty acids |
CYP4F2 | Liver, Lung, Leukocytes | 17(S) | 17(S)-HETE | Retinoic acid, Inflammation |
CYP4F3 | Neutrophils, Bone Marrow | 17(S) | 17(S)-HETE | Inflammatory cytokines (e.g., IL-4) |
CYP4F12 | Intestine, Liver | Low | 18(S)-HETE | Xenobiotics |
Metabolic fate includes:
The discovery of 17(S)-HETE emerged from pivotal advances in eicosanoid biology:
1970s–1980s: Landmark characterization of prostaglandins, thromboxanes, and leukotrienes redirected attention to minor arachidonic acid metabolites. Early work by Oliw and Capdevila identified CYP450-derived epoxyeicosatrienoic acids (EETs) and HETEs in hepatic and renal microsomes, including 16-, 17-, 18-, 19-, and 20-HETEs. Initial reports (1981) described 17-HETE as a "minor metabolite" with undefined stereochemistry [1] [7].
Late 1980s: Stereochemical analyses confirmed S-enantiomeric preference in CYP4A/F-mediated ω-hydroxylation. Roman et al. (1988) demonstrated that rabbit CYP4A isoforms produced >90% 17(S)-HETE, establishing enzymatic stereocontrol [1].
1990s–2000s: Technical advances in chiral chromatography and LC-MS/MS enabled precise quantification of 17(S)-HETE in biological matrices. Its presence was confirmed in human plasma, atherosclerotic plaques, and renal tissues. Research diverged from pro-inflammatory HETEs (e.g., 5-HETE, 12-HETE) toward CYP450 metabolites, revealing roles in vasoregulation and inflammation resolution [3] [7].
2010s–Present: 17(S)-HETE research remains niche compared to specialized pro-resolving mediators (SPMs) like resolvins. However, lipidomic studies in rheumatoid arthritis and hypertension link it to disease progression. Potent antagonists for related oxo-ETEs (e.g., 5-oxo-ETE) have spurred interest in targeting HETE pathways [1] [3].
Table 3: Historical Milestones in 17(S)-HETE Research
Year | Milestone | Key Researchers/Teams |
---|---|---|
1981 | Identification of 17-HETE as a CYP450 metabolite in liver microsomes | Capdevila et al. |
1988 | Confirmation of 17(S) stereochemistry in rabbit CYP4A enzymes | Roman, Oliw |
1995 | Detection of 17(S)-HETE in human atherosclerotic plaques | Carroll, Schwartzman |
2006 | Role in PGE2-mediated tumor angiogenesis proposed | Pozzi, Falck |
2021 | Association with autoantibody-positive rheumatoid arthritis progression | SERA Cohort Study [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2